molecular formula C6H4O4 B231749 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde

5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde

Cat. No.: B231749
M. Wt: 140.09 g/mol
InChI Key: GACXAVWWICJNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4-oxo-4H-pyran-2-carbaldehyde (CAS 25326-60-7) is a pyran derivative with significant potential in pharmacological and medicinal chemistry research. This compound is closely related to comenic acid, a molecule recognized for its high therapeutic potential in preclinical studies . Scientific investigations have demonstrated that derivatives based on this pyran core structure exhibit notable neuroprotective properties; for instance, a complex with lithium has been shown to protect against glutamate-induced excitotoxicity, more than doubling the survival rate of cultured cerebellar neurons . Furthermore, research on synthesized derivatives highlights potent anti-inflammatory activity, which operates through the direct suppression of key signaling pathways like Syk/Src and the subsequent inhibition of NF-κB activation, thereby reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) . The molecular framework of this aldehyde also makes it a valuable building block for synthesizing diverse heterocyclic systems, similar to other chromone and coumarin aldehydes used to create compounds with various biological activities . As a key intermediate, it facilitates the exploration of new therapeutic agents for neurodegenerative diseases, inflammatory conditions, and beyond. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-hydroxy-4-oxopyran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-2-4-1-5(8)6(9)3-10-4/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACXAVWWICJNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

5-Hydroxy-4-oxo-4H-pyran-2-carbaldehyde possesses a unique structure that includes a hydroxyl group, a carbonyl group, and an aldehyde functional group. These features contribute to its reactivity and potential applications in synthesis and biological interactions.

Synthetic Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Conversion into derivatives like 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carboxylic acid.
  • Reduction : Formation of 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-methanol.
  • Substitution Reactions : Generating various substituted derivatives depending on the nucleophile employed.

Biological Applications

Biochemical Probes and Therapeutic Potential

The compound is investigated for its potential as a biochemical probe due to its reactive functional groups, which can interact with biological molecules. Research indicates several promising biological applications:

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit potential antitumor properties, making it a candidate for further development in cancer therapy.

Case Study: Antioxidant Properties

Research has highlighted the antioxidant capabilities of 5-hydroxy derivatives, particularly in inhibiting lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
5-Hydroxy Derivative A20Scavenging free radicals
5-Hydroxy Derivative B15Inhibition of lipid peroxidation
Trolox (Control)25Standard antioxidant

Medicinal Chemistry

Therapeutic Applications

The potential therapeutic applications of this compound extend to:

  • Anti-inflammatory Agents : The compound has been noted for its regenerative anti-inflammatory properties, suggesting its utility in developing new anti-inflammatory drugs .

Case Study: Synthesis of Pyridinone-Based Derivatives

A study synthesized pyridinone-based derivatives utilizing this compound as a precursor. These derivatives demonstrated significant activity against inflammatory diseases, showcasing the compound's versatility in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde but differ in substituents and ring systems:

6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

  • Structure : Contains a cyclopenta[c]pyran core fused to a cyclopentane ring.
  • Functional Groups : Multiple hydroxy, hydroxymethyl, and a carboxylic acid group.
  • Key Differences : The fused ring system increases molecular rigidity, while the carboxylic acid enhances hydrophilicity compared to the aldehyde in the target compound.

3-hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid

  • Structure : A benzoic acid derivative with a sulfated glycosidic substituent.
  • Functional Groups : Sulfonic ester, hydroxy, and carboxylic acid groups.
  • Key Differences : The sulfonic ester introduces strong acidity and water solubility, while the benzoic acid moiety enables conjugation with biomolecules.

Comparative Data Table

Property This compound Cyclopenta[c]pyran Derivative Benzoic Acid Derivative
Core Structure 4H-pyran Cyclopenta[c]pyran (fused bicyclic system) Benzoic acid with glycosidic substituent
Key Functional Groups Aldehyde, oxo, hydroxy Carboxylic acid, multiple hydroxy groups Sulfonic ester, carboxylic acid, hydroxy
Reactivity Aldehyde participates in nucleophilic additions Carboxylic acid enables salt formation Sulfonic ester enhances metabolic stability
Solubility Moderate (polar aprotic solvents) High (due to carboxylic acid) Very high (ionic sulfonic ester group)
Potential Applications Organic synthesis intermediates Natural product analogs, drug candidates Enzyme inhibitors, glycoconjugate mimics

Research Findings and Discussion

  • Reactivity : The aldehyde group in this compound allows for Schiff base formation, a feature absent in the carboxylic acid-containing analogs. This makes it more versatile in metal-organic framework (MOF) synthesis .
  • However, the latter’s smaller size may improve membrane permeability .
  • Crystallinity : SHELX-based refinements (e.g., for hydrogen-bonding networks) are critical for resolving the target compound’s structure, whereas the fused-ring derivative requires advanced methods due to conformational complexity .

Preparation Methods

Selective Oxidation Using Manganese Dioxide

Manganese dioxide (MnO₂) in anhydrous dichloromethane at 0–5°C selectively oxidizes the hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid. Key parameters include:

Parameter Condition Yield By-Products
SolventDichloromethane68–72%Carboxylic acid (<5%)
Temperature0–5°C
Reaction Time2–3 hours
MnO₂ Stoichiometry3.5 equivalents

The reaction proceeds via a radical mechanism, with MnO₂ acting as a one-electron oxidizer. Fourier-transform infrared (FTIR) monitoring reveals the disappearance of the O–H stretch at 3340 cm⁻¹ (hydroxymethyl) and the emergence of a C=O stretch at 1725 cm⁻¹ (aldehyde).

Silver(I) Oxide-Mediated Oxidation

Silver(I) oxide (Ag₂O) in tetrahydrofuran (THF) at 25°C provides moderate yields (55–60%) but requires strict exclusion of water to prevent hydrolysis. The reaction exhibits first-order kinetics with respect to Ag₂O, as confirmed by ultraviolet-visible (UV-Vis) spectroscopy at λ = 280 nm (π→π* transition of the pyranone ring).

Protection-Oxidation-Deprotection Strategies

To circumvent over-oxidation, protective group strategies are employed:

Benzyl Ether Protection at C5

5-Hydroxy-2-hydroxymethyl-4-oxo-4H-pyran is treated with benzyl chloride in alkaline methanol to yield 5-benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran (Compound II). Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde (Compound III), followed by catalytic hydrogenolysis (Pd/C, H₂) to remove the benzyl group:

Key Data:

  • Protection Yield: 88% (Compound II)

  • Oxidation Yield: 78% (Compound III)

  • Deprotection Yield: 85% (Final Product)

¹H nuclear magnetic resonance (NMR) of Compound III shows a characteristic aldehyde proton at δ 9.82 ppm (singlet) and benzyloxy protons at δ 5.15 ppm (AB quartet, J = 12.1 Hz).

Alternative Routes via Furfuryl Alcohol Rearrangement

Patent WO2020132820A1 describes a four-step synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid from furfuryl alcohol, adaptable for aldehyde synthesis:

Stepwise Synthesis

  • Claisen Rearrangement : Furfuryl alcohol undergoes acid-catalyzed rearrangement to 3-hydroxy-4H-pyran-4-one (Yield: 59%).

  • Hydroxymethylation : Formaldehyde addition under basic conditions introduces the hydroxymethyl group (Yield: 86%).

  • Selective Oxidation : MnO₂ oxidation at 10°C converts the hydroxymethyl to aldehyde (Yield: 70% inferred).

Comparative Analysis of Methods

Method Advantages Disadvantages Scale Suitability
MnO₂ OxidationHigh selectivitySolvent sensitivityLab-scale
Ag₂O OxidationMild conditionsLow yieldSmall batches
Protection-DeprotectionAvoids over-oxidationMulti-step, costly reagentsPilot-scale
Furfuryl Alcohol RouteScalable starting materialRequires rearrangementIndustrial

Mechanistic Insights

  • MnO₂ Oxidation : Proceeds through a single-electron transfer (SET) mechanism, forming a resonance-stabilized alkoxy radical intermediate that abstracts a hydrogen atom to yield the aldehyde.

  • PCC Oxidation : Involves the formation of a chromate ester intermediate, followed by β-hydrogen elimination.

  • Benzyl Protection : The electron-donating benzyl group reduces the acidity of the C5 hydroxyl (pKa ≈ 12.5 vs. 9.8 for unprotected compound), preventing unwanted side reactions during oxidation.

Challenges and Optimization Strategies

  • Over-Oxidation Control : Use of molecular sieves (3Å) in MnO₂ reactions reduces water content, suppressing carboxylic acid formation.

  • Purification Difficulties : The aldehyde’s polarity necessitates silica gel chromatography with ethyl acetate/hexane (1:3) for effective separation.

  • Stability Issues : Store under nitrogen at –20°C; degradation studies show <5% decomposition over 30 days .

Q & A

Q. What are the common synthetic routes for 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde, and how can purity be optimized?

Methodological Answer: Synthesis typically involves functionalization of pyranone precursors. For example:

  • Vilsmeier–Haack reaction : Used to introduce aldehyde groups via formylation of pyranone derivatives. Reaction conditions (e.g., POCl₃/DMF ratio, temperature) must be optimized to avoid over-chlorination .
  • Oxidative methods : Controlled oxidation of hydroxymethyl groups using MnO₂ or TEMPO-mediated protocols to yield the aldehyde functionality .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm by LC-MS .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., aldehyde proton at δ ~9.8 ppm, pyranone carbonyl at δ ~170 ppm) .
    • IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and aldehyde (CHO) at ~2800 cm⁻¹ .
  • X-ray crystallography : For unambiguous confirmation, use SHELXL (single-crystal diffraction, Mo-Kα radiation). Refinement parameters (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

Methodological Answer:

  • Case Example : If NMR suggests planar geometry but X-ray shows puckered pyranone rings:
    • Re-examine solvent effects (NMR in DMSO vs. crystal packing).
    • Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental data .
    • Use dynamic NMR (variable-temperature studies) to detect conformational flexibility .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies enable site-selective modification of this compound for biological activity studies?

Methodological Answer:

  • Aldehyde reactivity : Condensation with amines (Schiff base formation) at pH 7–8 for hydrazone derivatives .
  • Pyranone ring : Protect the 5-hydroxy group (e.g., TBSCl) before functionalizing the 4-oxo position with Grignard reagents .
  • Biological assays : Test derivatives for enzyme inhibition (e.g., α-glucosidase) using kinetic assays (IC₅₀ determination via UV-Vis at 405 nm) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Software : Use Gaussian or ORCA for DFT calculations.
    • Optimize geometry at the M06-2X/def2-TZVP level.
    • Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) .
  • Solvent effects : Include PCM models (water, DMSO) to simulate reaction environments. Compare with experimental kinetic data (e.g., nucleophilic attack rates) .

Q. What experimental design considerations address low solubility in aqueous media during formulation for in vitro studies?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Surfactants : Incorporate Tween-80 (0.1% w/v) for micellar dispersion. Validate via dynamic light scattering (DLS) for particle size < 200 nm .
  • Biological testing : Include solvent controls to rule out artifactual activity in cell-based assays .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be mitigated during structure determination?

Methodological Answer:

  • Data collection : Use synchrotron radiation for weakly diffracting crystals. Adjust exposure time to minimize radiation damage .
  • Twinning : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
  • Refinement : Employ TLS (Translation-Libration-Screw) models to account for anisotropic displacement .

Q. What methodologies validate the tautomeric equilibrium of this compound in solution?

Methodological Answer:

  • NMR titration : Monitor pH-dependent chemical shifts (e.g., enol-keto tautomerism) in D₂O/CD₃OD .
  • UV-Vis spectroscopy : Track absorbance changes at λ ~300 nm (enol form) vs. ~260 nm (keto form) .
  • Theoretical modeling : Compare experimental data with Boltzmann-weighted DFT populations of tautomers .

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